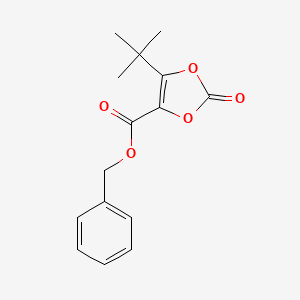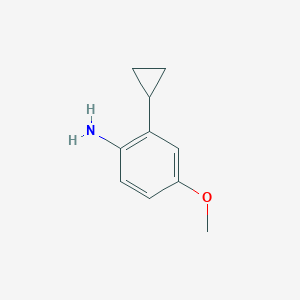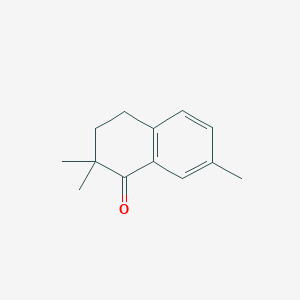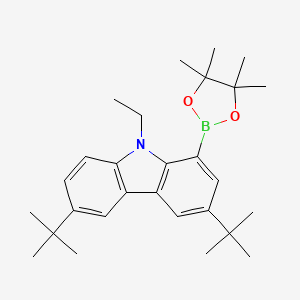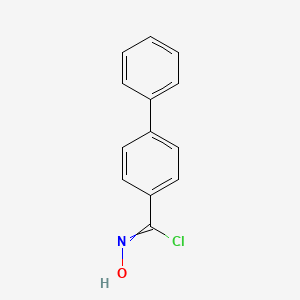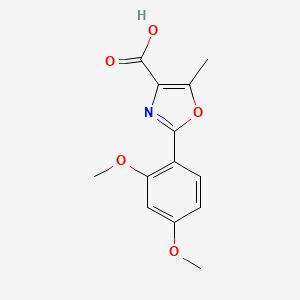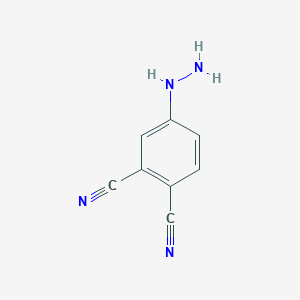
4-Hydrazinophthalonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydrazinophthalonitrile is an organic compound with the molecular formula C8H6N4 It is a derivative of phthalonitrile, where one of the nitrile groups is substituted with a hydrazine group
准备方法
Synthetic Routes and Reaction Conditions
4-Hydrazinophthalonitrile can be synthesized through several methods. One common approach involves the reaction of 4-nitrophthalonitrile with hydrazine hydrate. The reaction typically occurs in an organic solvent such as ethanol or methanol, under reflux conditions. The nitro group is reduced to an amino group, which then reacts with hydrazine to form the hydrazinophthalonitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity.
化学反应分析
Types of Reactions
4-Hydrazinophthalonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: The nitrile groups can be reduced to amines under suitable conditions.
Substitution: The hydrazine group can participate in substitution reactions, forming hydrazones or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like aldehydes or ketones are used to form hydrazones.
Major Products Formed
Oxidation: Azides or other oxidized derivatives.
Reduction: Amines.
Substitution: Hydrazones and other substituted derivatives.
科学研究应用
4-Hydrazinophthalonitrile has several applications in scientific research:
作用机制
The mechanism of action of 4-Hydrazinophthalonitrile involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The nitrile groups can also participate in interactions with proteins and nucleic acids, affecting their function and stability .
相似化合物的比较
Similar Compounds
4-Nitrophthalonitrile: A precursor in the synthesis of 4-Hydrazinophthalonitrile.
Phthalonitrile: The parent compound, used in the synthesis of various derivatives.
4-Aminophthalonitrile: Another derivative with an amino group instead of a hydrazine group.
Uniqueness
This compound is unique due to the presence of both nitrile and hydrazine functional groups, which confer distinct reactivity and potential for diverse applications. Its ability to form stable complexes with metals and its role as a precursor in the synthesis of phthalocyanines make it particularly valuable in materials science and industrial applications .
属性
分子式 |
C8H6N4 |
|---|---|
分子量 |
158.16 g/mol |
IUPAC 名称 |
4-hydrazinylbenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C8H6N4/c9-4-6-1-2-8(12-11)3-7(6)5-10/h1-3,12H,11H2 |
InChI 键 |
SFFFIQJCUCAIFU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1NN)C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









